
Lumicitabine: A Technical Guide to its Chemical
Structure, Properties, and Antiviral Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lumicitabine

Cat. No.: B608685 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Lumicitabine (formerly ALS-8176) is a noteworthy antiviral agent developed for the treatment

of respiratory syncytial virus (RSV) infections. As a nucleoside analogue prodrug, it undergoes

intracellular conversion to its active triphosphate form, which then acts as a potent inhibitor of

the RSV RNA-dependent RNA polymerase. This technical guide provides a comprehensive

overview of Lumicitabine's chemical structure, physicochemical and pharmacokinetic

properties, and its mechanism of action. Detailed experimental protocols for key assays and

visualizations of its metabolic pathway and experimental workflows are included to support

further research and development in the field of antiviral therapeutics.

Chemical Structure and Identification
Lumicitabine is a 3',5'-di-O-isobutyryl prodrug of a cytidine nucleoside analogue. This

esterification enhances its oral bioavailability.
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Identifier Value

IUPAC Name

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-

yl)-2-(chloromethyl)-4-fluoro-3-(2-

methylpropanoyloxy)oxolan-2-yl]methyl 2-

methylpropanoate[1]

Molecular Formula C₁₈H₂₅ClFN₃O₆[1]

Molecular Weight 433.86 g/mol [2]

CAS Number 1445385-02-3[1]

SMILES

CC(C)C(=O)OC[C@@]1(--INVALID-LINK--

N2C=CC(=NC2=O)N)F">C@HOC(=O)C(C)C)C

Cl[1][3]

InChIKey MJVKYGMNSQJLIN-KYZVSKTDSA-N[1]

Synonyms ALS-8176, ALS-008176, JNJ-64041575[1][4]

Physicochemical Properties
Comprehensive experimental data on all physicochemical properties of Lumicitabine are not

readily available in the public domain. The following table summarizes the available

information.
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Property Value Source

Melting Point
Data not available in searched

literature.
-

pKa
Data not available in searched

literature.
-

Solubility

Soluble in DMSO (≥ 50

mg/mL).[5] Formulations for

oral administration have been

prepared in PEG400-based

vehicles.[6]

MedChemExpress[5]

Stability

Stable for >24 hours in 0.5%

methylcellulose aqueous

formulation at room

temperature. Half-life >2 hours

in simulated gastric and

intestinal fluids.[6]

MedChemExpress[6]

Pharmacokinetic Properties
Lumicitabine is a prodrug that is rapidly converted to its active nucleoside analogue, ALS-

8112, upon oral administration. The pharmacokinetic profile is therefore often described in

terms of the active metabolite.
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Parameter Description Value Species Dosing Source

Bioavailability Oral

Good oral

bioavailability

demonstrated

.[6]

Human Oral
MedChemEx

press[6]

Tmax (ALS-

8112)

Time to

maximum

plasma

concentration

Measurable

plasma

concentration

s within 15-30

minutes.[7]

Human

Single oral

fasted dose

(40-750 mg)

Oey et al.,

2023[7]

Half-life

(intracellular

ALS-8112-

TP)

Elimination

half-life of the

active

triphosphate

form

~29 hours[8] Human -
Patel et al.,

2019[8]

Metabolism -

Rapidly

converted to

ALS-008112.

ALS-8112 is

subsequently

converted

intracellularly

to its active

triphosphate

form, ALS-

008136.[7]

Human Oral
Oey et al.,

2023[7]

Clearance

(ALS-8112)

Volume of

plasma

cleared of the

drug per unit

time

54.2 L/h/70

kg
Human -

Patel et al.,

2019[9]

Clearance

(ALS-8144 -

Volume of

plasma

cleared of the

115 L/h/70 kg Human - Patel et al.,

2019[9]
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uridine

metabolite)

drug per unit

time

Pharmacokinetic Parameters of the Active Metabolite (ALS-008112) in Infants and Children

(Study 1 from Oey et al., 2023)

Treatment Group
(LD/MD in mg/kg)

N
AUC₀₋₂₄h (ng·h/mL)
Mean (SD)

Cmax (ng/mL)
Mean (SD)

4.1/1.37 5 1,450 (621) 165 (73.7)

10/2 15 2,750 (1,390) 338 (184)

30/6 8 7,140 (2,750) 884 (407)

30/10 17 9,990 (3,510) 1,180 (430)

40/20 18 15,200 (6,150) 1,740 (717)

60/40 16 18,790 (7,250) 2,690 (1,150)

Data from Oey et al., 2023.[7]

Mechanism of Action
Lumicitabine exerts its antiviral effect through a multi-step intracellular process that culminates

in the inhibition of the respiratory syncytial virus (RSV) RNA-dependent RNA polymerase.

Uptake and Hydrolysis: Following oral administration, the prodrug Lumicitabine is absorbed

and the isobutyryl ester groups are cleaved by cellular esterases to release the active

nucleoside analogue, ALS-8112.

Intracellular Phosphorylation: ALS-8112 is subsequently phosphorylated by host cell kinases

to its active triphosphate form, ALS-8112-TP (also referred to as ALS-008136).[7] This

phosphorylation cascade is a critical step in the drug's activation.

Inhibition of RSV Polymerase: ALS-8112-TP acts as a competitive inhibitor of the natural

cytidine triphosphate (CTP) for incorporation into the nascent viral RNA chain by the RSV

RNA-dependent RNA polymerase.
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Chain Termination: Once incorporated, ALS-8112-TP leads to the termination of viral RNA

chain elongation, thereby halting viral replication.[8]

The metabolic activation pathway of ALS-8112 to its active triphosphate form is depicted below.

Extracellular

Intracellular

Lumicitabine ALS-8112Esterases ALS-8112-MPDeoxycytidine Kinase (dCK) ALS-8112-DPUMP-CMP Kinase ALS-8112-TP

Nucleoside Diphosphate
Kinase (NDPK) RSV RNA

Polymerase
Chain Termination

Click to download full resolution via product page

Caption: Metabolic activation pathway of Lumicitabine.

Experimental Protocols
Quantification of RSV Viral Load by qRT-PCR
This protocol is a representative method for the quantification of RSV RNA from

nasopharyngeal samples based on methodologies described in clinical trials involving

Lumicitabine.

Objective: To quantify the amount of RSV RNA in a patient sample.

Materials:

Nasopharyngeal swab or aspirate sample

RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
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Reverse transcriptase enzyme

TaqMan PCR master mix

RSV-specific primers and probe (targeting a conserved region of the RSV genome)

Real-time PCR instrument

Methodology:

Sample Collection and Storage:

Collect nasopharyngeal swabs or aspirates and place them in viral transport medium.

Store samples at -80°C until analysis.

RNA Extraction:

Thaw samples on ice.

Extract viral RNA from a defined volume of the sample (e.g., 200 µL) using a commercial

RNA extraction kit according to the manufacturer's instructions.

Elute the purified RNA in a final volume of RNase-free water (e.g., 50 µL).

One-Step qRT-PCR:

Prepare a master mix containing the reaction buffer, dNTPs, reverse transcriptase, Taq

polymerase, RSV-specific forward and reverse primers, and a fluorescently labeled probe.

Add a specific volume of the extracted RNA to each well of a 96-well PCR plate.

Include a standard curve of known RSV RNA concentrations and no-template controls in

each run.

Perform the qRT-PCR on a real-time PCR instrument with the following cycling conditions:

Reverse transcription: 50°C for 30 minutes
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Initial denaturation: 95°C for 10 minutes

40-45 cycles of:

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 1 minute

The fluorescence signal is measured at the end of each extension step.

Data Analysis:

Generate a standard curve by plotting the cycle threshold (Ct) values against the logarithm

of the initial copy number of the standards.

Determine the RSV RNA copy number in the patient samples by interpolating their Ct

values from the standard curve.

Express the viral load as log10 copies/mL of the original sample.
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Collection

Viral RNA Extraction

One-Step qRT-PCR
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Quantification
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Caption: Workflow for RSV viral load quantification by qRT-PCR.

Quantification of Lumicitabine and its Metabolite ALS-
8112 in Human Plasma by LC-MS/MS
This protocol outlines a representative method for the simultaneous quantification of

Lumicitabine and its active metabolite in human plasma.

Objective: To determine the plasma concentrations of Lumicitabine and ALS-8112 for

pharmacokinetic analysis.

Materials:
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Human plasma collected in K₂EDTA tubes

Lumicitabine and ALS-8112 analytical standards

Stable isotope-labeled internal standards (SIL-IS) for Lumicitabine and ALS-8112

Acetonitrile (ACN)

Formic acid

Water (LC-MS grade)

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

C18 reverse-phase HPLC column

Methodology:

Sample Preparation:

Thaw plasma samples on ice.

To 100 µL of plasma, add 200 µL of ACN containing the SIL-IS.

Vortex for 1 minute to precipitate proteins.

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

Transfer the supernatant to a clean tube and dilute with an equal volume of the initial

mobile phase.

Inject a small volume (e.g., 5-10 µL) onto the LC-MS/MS system.

LC-MS/MS Analysis:

Chromatographic Separation:

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Flow Rate: 0.4 mL/min.

Gradient: A suitable gradient to separate Lumicitabine, ALS-8112, and any potential

interferences.

Mass Spectrometric Detection:

Ionization Mode: Electrospray ionization (ESI) in positive mode.

Detection: Multiple Reaction Monitoring (MRM).

Monitor specific precursor-to-product ion transitions for Lumicitabine, ALS-8112, and

their respective SIL-IS.

Data Analysis:

Generate a calibration curve by plotting the peak area ratio of the analyte to the IS against

the concentration of the calibration standards.

Quantify the concentrations of Lumicitabine and ALS-8112 in the plasma samples by

interpolating their peak area ratios from the calibration curve.
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Caption: Workflow for Lumicitabine and ALS-8112 quantification.

Conclusion
Lumicitabine is a well-characterized antiviral prodrug with a clear mechanism of action against

respiratory syncytial virus. Its chemical design for enhanced oral bioavailability and its targeted

inhibition of the viral polymerase make it a significant compound in the study of anti-RSV

therapeutics. The data and protocols presented in this guide are intended to provide a solid

foundation for researchers and drug development professionals working on the next generation
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of antiviral agents. While Lumicitabine's clinical development was halted, the knowledge

gained from its study remains valuable for the broader field of antiviral research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b608685?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

